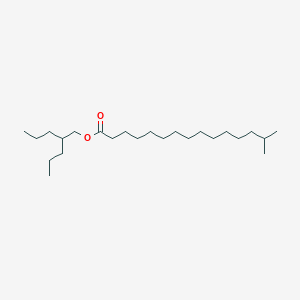

2-Ethylhexyl isohexadecanoate

Description

2-Propylpentyl 14-methylpentadecanoate is a branched-chain fatty acid ester characterized by a 14-methylpentadecanoic acid backbone esterified with a 2-propylpentyl alcohol group. These analogs differ primarily in their ester groups, which influence their physical properties, biosynthesis, and bioactivity .

Properties

CAS No. |

93843-32-4 |

|---|---|

Molecular Formula |

C24H48O2 |

Molecular Weight |

368.6 g/mol |

IUPAC Name |

2-ethylhexyl 14-methylpentadecanoate |

InChI |

InChI=1S/C24H48O2/c1-5-7-19-23(6-2)21-26-24(25)20-17-15-13-11-9-8-10-12-14-16-18-22(3)4/h22-23H,5-21H2,1-4H3 |

InChI Key |

DAASORNPDPZLHE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)COC(=O)CCCCCCCCCCCCC(C)C |

Other CAS No. |

93843-32-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Chemical Properties

The ester group significantly impacts molecular weight, polarity, and solubility. A comparative analysis is provided below:

* Hypothetical data inferred from structural analogs.

Key Observations :

- Methyl ester : Exhibits the lowest molecular weight and simplest structure, favoring volatility and ease of synthesis .

- Hydroxylated esters : Polar groups (e.g., -OH in 2,3-dihydroxypropyl) increase solubility in aqueous environments but reduce lipid bilayer penetration .

- 2-Propylpentyl ester : The elongated, branched ester group likely enhances lipophilicity, making it suitable for lipid-based formulations.

Anti-Inflammatory Activity

- Methyl 14-methylpentadecanoate: Demonstrated strong binding to interleukin-1β (glide energy: -29.607; docking score: -2.401), inhibiting inflammation in Syzygium aromaticum nanoparticles .

- Hydroxylated esters : Polar groups may reduce bioactivity in hydrophobic targets but enhance interactions with hydrophilic receptors .

- 2-Propylpentyl ester : Hypothetically, increased lipophilicity could improve tissue retention but may sterically hinder binding to specific enzyme pockets.

Natural Abundance

- Methyl ester: Detected in Petiveria alliacea (7.0% peak area) and Anogeissus leiocarpus (3.96% peak area) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.